molecular formula C7H5N3O5 B1662146 3,5-Dinitrobenzamide CAS No. 121-81-3

3,5-Dinitrobenzamide

Numéro de catalogue: B1662146
Numéro CAS: 121-81-3
Poids moléculaire: 211.13 g/mol
Clé InChI: UUKWKUSGGZNXGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nitromide is an anti-parasitic agent.

Applications De Recherche Scientifique

Antifungal Applications

3,5-Dinitrobenzamide derivatives have shown promising antifungal activity. A study evaluated a series of esters and amides derived from 3,5-dinitrobenzoic acid against various Candida strains. The results indicated that certain derivatives exhibited significant fungicidal activity, with the most potent being ethyl 3,5-dinitrobenzoate, which had a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans and other strains .

Table 1: Antifungal Activity of this compound Derivatives

Compound NameMIC (µg/mL)Active Against
Ethyl 3,5-dinitrobenzoate125Candida albicans
Propyl 3,5-dinitrobenzoate100Candida krusei
Methyl 3,5-dinitrobenzoate500Candida tropicalis

The mechanism of action for these compounds involves interference with fungal cell membranes and ergosterol synthesis, indicating their potential as antifungal agents .

Antitubercular Activity

Another significant application of DNB is in the treatment of tuberculosis (TB). A series of N-benzyl 3,5-dinitrobenzamides were synthesized and tested against Mycobacterium tuberculosis strains. Compounds D5, D6, D7, and D12 exhibited excellent in vitro activity with MIC values as low as 0.0625 µg/mL against drug-susceptible strains and lower than 0.125 µg/mL against multidrug-resistant strains .

Table 2: Antitubercular Activity of DNB Derivatives

Compound NameMIC (µg/mL)Drug Susceptibility
D50.0625Drug-susceptible MTB
D6<0.016Multidrug-resistant MTB
D7<0.125Multidrug-resistant MTB

These findings suggest that DNB derivatives could serve as lead compounds for future antitubercular drug development due to their favorable pharmacokinetic profiles .

Agricultural Applications

In agriculture, this compound has been utilized as a feed additive to control coccidiosis in poultry. Its effectiveness in this domain is attributed to its ability to inhibit the growth of coccidia parasites . However, concerns regarding its environmental impact have been raised due to its persistence in wastewater systems.

Table 3: Environmental Impact of DNB in Agriculture

ApplicationEffectivenessEnvironmental Concerns
Feed additiveControls coccidiosisPersistence in wastewater systems

Chemical Synthesis and Analytical Applications

DNB is also employed in chemical synthesis and analytical chemistry. It has been used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers due to its unique chemical properties . Additionally, it has been explored for constructing modified carbon nanotube electrodes for electrochemical sensing applications .

Case Studies

  • Antifungal Study : A comprehensive study on the antifungal properties of various DNB derivatives demonstrated their potential efficacy against resistant fungal strains, highlighting their multi-target mechanisms .
  • Tuberculosis Research : The identification of N-benzyl 3,5-dinitrobenzamides as potent antitubercular agents showcases the compound's relevance in addressing drug-resistant TB strains .

Mécanisme D'action

Target of Action

3,5-Dinitrobenzamide, also known as Nitromide, primarily targets the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . DprE1 is an essential enzyme in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall .

Mode of Action

Nitromide interacts with its target, DprE1, through a hypoxia-activated prodrug mechanism . Under hypoxic conditions, Nitromide is reduced to its major intracellular metabolite, hydroxylamine PR-104H, which results in DNA cross-linking . This cross-linking is selective under hypoxic conditions, providing a mechanism for targeting hypoxic tumor cells .

Biochemical Pathways

The action of Nitromide affects the biosynthesis of arabinogalactan , a key component of the mycobacterial cell wall . By inhibiting DprE1, Nitromide disrupts the production of arabinogalactan, leading to a compromised cell wall and cell death .

Pharmacokinetics

It’s known that nitromide is a prodrug that is activated under hypoxic conditions . This suggests that the drug may have good bioavailability in hypoxic environments, such as solid tumors .

Result of Action

The primary result of Nitromide’s action is the induction of cell death in targeted cells . By causing DNA cross-linking under hypoxic conditions, Nitromide induces significant cytotoxicity . This has been demonstrated in vitro, where Nitromide showed increased cytotoxicity under hypoxic conditions .

Action Environment

The efficacy and stability of Nitromide are influenced by the oxygen levels in the environment . Nitromide is a hypoxia-activated prodrug, meaning it is most effective in low-oxygen environments such as solid tumors . Therefore, the oxygenation status of the tumor microenvironment plays a crucial role in the drug’s efficacy .

Analyse Biochimique

Biochemical Properties

3,5-Dinitrobenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be reduced to monoamino- and diamino-metabolites in vitro on anaerobic incubation with rat intestinal microflora . This suggests that this compound may play a role in certain biochemical reactions involving reduction processes .

Cellular Effects

The effects of this compound on cells are not fully understood. Some studies suggest that it may have anticancer properties. For example, 2-hydroxy-3,5-dinitrobenzamide, a derivative of this compound, has been reported to have anticancer effects in a mammary carcinogenesis-induced rat model .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves multiple steps. One study suggests that this compound and its derivatives may exert their effects through a mechanism involving the fungal cell membrane

Temporal Effects in Laboratory Settings

It is known that the compound undergoes various metabolic transformations over time

Dosage Effects in Animal Models

In animal models, the effects of this compound appear to vary with dosage. For instance, in a study on mammary carcinogenesis-induced rats, different doses of 2-hydroxy-3,5-dinitrobenzamide were administered, and a medium dose showed appreciable potential to reverse the abnormalities of various biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been reported that this compound can be reduced to monoamino- and diamino-metabolites . This suggests that this compound may be involved in reduction processes in metabolic pathways .

Activité Biologique

3,5-Dinitrobenzamide (DNB) is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against tuberculosis and fungal infections.

Overview of this compound

This compound is characterized by the presence of two nitro groups at the 3 and 5 positions of the benzene ring, which contribute to its reactivity and biological activity. The compound has been explored primarily for its antimycobacterial and antifungal properties.

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on synthesizing a library of this compound derivatives to evaluate their antitubercular activity. Variations in the linker and terminal groups have been systematically analyzed to determine their impact on biological efficacy.

  • Key Findings :
    • Compounds with potent activity against Mycobacterium tuberculosis (MTB) have been identified. For instance, derivatives such as N-((2-(4-fluorophenyl) and N-((2-(3-fluorobenzyl)-1,2,3,4-tetrahydroisoquilin-6-yl)methyl)-3,5-dinitrobenzamides exhibited minimum inhibitory concentrations (MICs) as low as 0.0560.078μg/mL0.056-0.078\,\mu g/mL against both drug-sensitive and multidrug-resistant MTB strains .
    • The most promising compounds displayed comparable activity to standard treatments like isoniazid .

Case Studies

  • Study on Antimycobacterial Activity :
    A study synthesized various this compound derivatives and evaluated their activity against MTB strains. Compounds such as c2 , d1 , and d2 demonstrated MIC values of 0.031μg/mL0.031\,\mu g/mL, indicating strong potential as new antimycobacterial agents .
  • Comparative Analysis :
    A comparative analysis showed that certain derivatives maintained acceptable safety profiles while exhibiting significant bactericidal activity against resistant strains of MTB .

The antifungal properties of this compound derivatives have also been investigated. The presence of nitro groups is believed to play a crucial role in their mechanism of action by generating reactive oxygen species (ROS) that disrupt cellular processes in fungi.

  • Key Findings :
    • Ethyl 3,5-dinitrobenzoate exhibited potent antifungal activity against Candida species with MIC values ranging from 100μg/mL100\,\mu g/mL to 500μg/mL500\,\mu g/mL .
    • Mechanistic studies indicated that these compounds interfere with ergosterol synthesis in fungal cell membranes .

Case Studies

  • Antifungal Efficacy Against Candida spp. :
    In vitro studies revealed that derivatives such as ethyl 3,5-dinitrobenzoate had an MIC of 125μg/mL125\,\mu g/mL against Candida albicans. The compounds were shown to possess a multitarget antifungal mechanism involving various cellular processes .
  • Novel Derivative Evaluation :
    A novel derivative N-(4-aminocyclooctyl)-3,5-dinitrobenzamide was isolated from actinomycetes and demonstrated significant antimicrobial activity with MIC values as low as 4μg/mL4\,\mu g/mL against Streptococcus mutans and effective antifungal action against Candida albicans .

Summary of Biological Activity

The following table summarizes the biological activities of selected this compound derivatives:

Compound NameActivity TypeMIC ValueTarget Organism
DNB Derivative c2Antimycobacterial0.031μg/mL0.031\,\mu g/mLMycobacterium tuberculosis
Ethyl 3,5-DinitrobenzoateAntifungal125μg/mL125\,\mu g/mLCandida albicans
N-(4-aminocyclooctyl)-DNBAntimicrobial4μg/mL4\,\mu g/mLStreptococcus mutans & Candida spp.

Propriétés

IUPAC Name

3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O5/c8-7(11)4-1-5(9(12)13)3-6(2-4)10(14)15/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKWKUSGGZNXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045836
Record name Nitromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Cream powder; [Alfa Aesar MSDS]
Record name Nitromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19741
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000016 [mmHg]
Record name Nitromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19741
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

121-81-3
Record name 3,5-Dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name nitromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757245
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dinitrobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DUJ3CMK8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Preparation of 2-(aziridin-1-yl)-3,5-dinitrobenzamide(14) Reaction of 2-chloro-3,5-dinitrobenzamide [Palmer et al., J.Med.Chem. 1996, 39, 2518-2528] in ethyl acetate as described in Example C except that the reaction time was 2 hours, gave 2-aziridin-1-yl)-3,5-dinitrobenzamide (14) as a yellow powder, mp 200° C. [Kahn & Ross, Chem-Biol. Int., 1969-70,1, 27-47, record mp 196° C.]1H NMR [CD3)2SO] δ8 74 (d, J=2.6 Hz, 1H, H-4), 8.35(d,J=2 Hz, 1H, H-6), 8.10, 7 93 (2 br s,2H, CONH2), 2.40 (s, 4H, aziridine-H) 13NMR δ
[Compound]
Name
2-(aziridin-1-yl)-3,5-dinitrobenzamide(14)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The L-malic salt (5 mg, 14 μm) was dissolved in a mixture of 1 ml H2O, 3.5 mg (3 meq) NaHCO3, and 1 ml acetonitrile and 3.2 mg (14 μm) of 3,5-dinitrobenzoyl chloride was added and the reaction stirred for 16 hr at room temperature. After 5 ml H2O was added, the reaction was vacuum filtered and washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml) to isolate 2.5 mg of the 3,5-dinitrobenzamide, "DBN", (85 area % by gradient reverse phase HPLC).
Quantity
3.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

5 mg (14 μm) of the L-malic salt was dissolved in a mixture of 1 ml H2O, 3.5 mg (3 meq) NaHCO3, and 1 ml acetonitrile. 3.2 mg (14 μm) 3,5-dinitrobenzoyl chloride was added and the reaction stirred for 16 hr at room temperature. After 5 ml H2O was added, the reaction was vacuum filtered and washed with H2O (2×1 ml portions), cold isopropanol (2×1 ml portions) and diethyl ether (2×2 ml) to isolate 2.5 mg of the 3,5-dinitrobenzamide (85 area % by gradient reverse phase HPLC).
Quantity
3.2 mg
Type
reactant
Reaction Step One
Quantity
3.5 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
3,5-Dinitrobenzamide
Reactant of Route 3
Reactant of Route 3
3,5-Dinitrobenzamide
Reactant of Route 4
3,5-Dinitrobenzamide
Reactant of Route 5
3,5-Dinitrobenzamide
Reactant of Route 6
Reactant of Route 6
3,5-Dinitrobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.